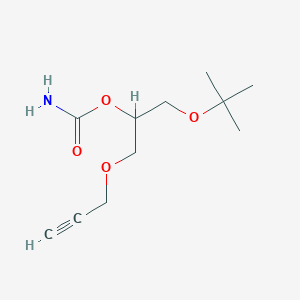
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate, also known as TBOPPC, is a carbamate derivative that has gained attention for its potential use in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate is known to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to interact with other enzymes and proteins, leading to a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to interact with other enzymes and proteins, leading to changes in cell signaling pathways and gene expression. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for treating various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate can be difficult to synthesize and is relatively expensive, which may limit its use in certain experiments. Additionally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has a relatively short half-life in vivo, which may limit its use as a drug or therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications. Finally, 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate may have applications in the field of nanotechnology, as a building block for the synthesis of nanoparticles and other nanoscale structures.
Métodos De Síntesis
The synthesis of 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction of tert-butyl carbamate with propargyl alcohol in the presence of a base catalyst. The resulting product is then treated with 1,3-dibromo-2-propanol to yield 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate. This synthesis method has been optimized and modified to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has been used in various scientific research applications, including as a building block for the synthesis of other compounds, as a reagent for the modification of biomolecules, and as a tool for studying enzyme inhibition. 1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate has also been studied for its potential use as a drug delivery system and as a scaffold for tissue engineering.
Propiedades
Número CAS |
16221-56-0 |
|---|---|
Nombre del producto |
1-tert-Butoxy-3-(2-propynyloxy)-2-propanol carbamate |
Fórmula molecular |
C11H19NO4 |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
[1-[(2-methylpropan-2-yl)oxy]-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C11H19NO4/c1-5-6-14-7-9(16-10(12)13)8-15-11(2,3)4/h1,9H,6-8H2,2-4H3,(H2,12,13) |
Clave InChI |
HKDWHYOQJVZUAB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OCC(COCC#C)OC(=O)N |
SMILES canónico |
CC(C)(C)OCC(COCC#C)OC(=O)N |
Sinónimos |
1-(1,1-Dimethylethoxy)-3-(2-propynyloxy)-2-propanol carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



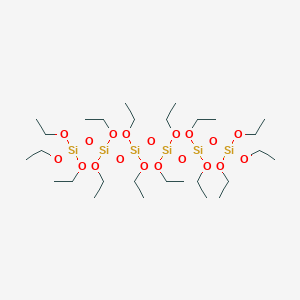
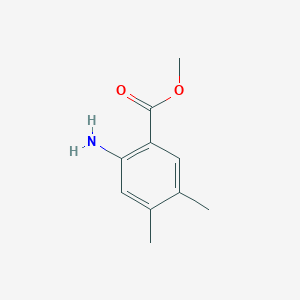
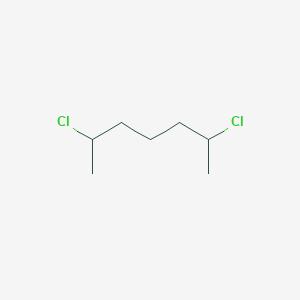
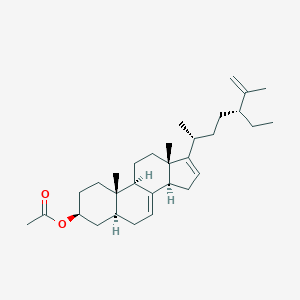
![1H-Pyrrole-2,5-dione, 1-[4-(2-benzoxazolyl)phenyl]-](/img/structure/B91085.png)
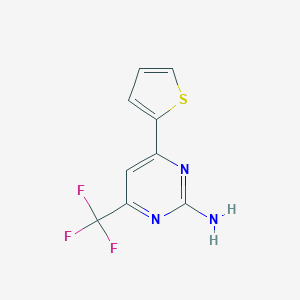
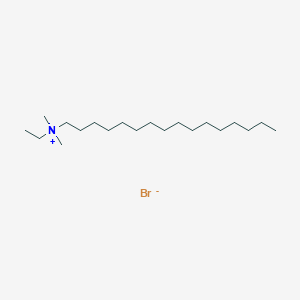
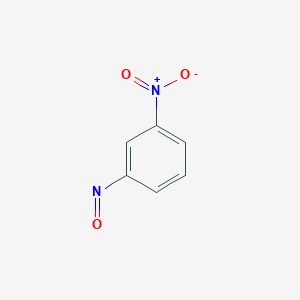
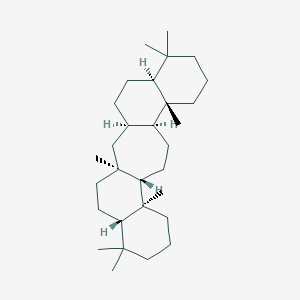
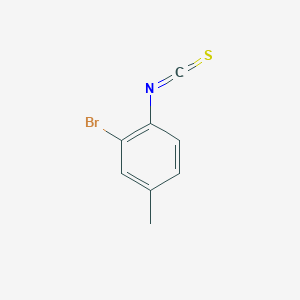
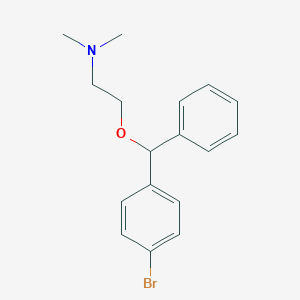
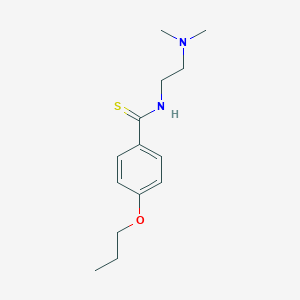
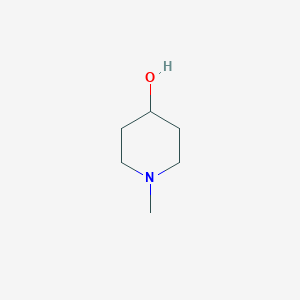
![Dibenzo[a,j]coronene](/img/structure/B91102.png)